

# benchmark studies of tributyl phosphate performance in simulated nuclear waste solutions

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## Compound of Interest

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## Performance Benchmark: Tributyl Phosphate in Simulated Nuclear Waste Solutions

A Comparative Guide for Researchers and Scientists in Nuclear Waste Management and Actinide Separations

**Tributyl phosphate** (TBP) has long been the cornerstone of the Plutonium Uranium Reduction Extraction (PUREX) process, the most established method for reprocessing spent nuclear fuel. Its primary role is the selective extraction of uranium and plutonium from dissolved fuel rods in a nitric acid medium. However, ongoing research aims to enhance the efficiency, safety, and sustainability of the nuclear fuel cycle, leading to the investigation of alternative extractants. This guide provides a comparative analysis of TBP's performance against promising alternatives, supported by experimental data from various benchmark studies.

## Executive Summary

**Tributyl phosphate** is a robust and well-characterized extractant, valued for its high selectivity for actinides like uranium and plutonium.<sup>[1][2]</sup> Despite its widespread use, TBP exhibits certain limitations, including the formation of a "third phase" under certain conditions, and the generation of degradation products that can complicate the separation process.<sup>[3][4][5]</sup> Emerging alternatives, such as N,N-dialkyl amides and other organophosphorus compounds,

offer potential advantages in terms of improved stripping efficiency, resistance to third-phase formation, and more benign degradation products. This guide will delve into a quantitative and qualitative comparison of these extractants.

## Performance Comparison: TBP vs. Alternatives

The performance of an extractant in nuclear waste reprocessing is evaluated based on several key parameters: extraction efficiency (indicated by the distribution ratio, D), selectivity between different metals, loading capacity, and chemical and radiolytic stability.

### Extraction Efficiency of Uranium and Plutonium

The distribution ratio (D) quantifies the efficiency of an extractant in transferring a metal ion from the aqueous phase to the organic phase. A higher D value indicates a more effective extraction.

Extractant	Metal Ion	Nitric Acid Conc. (M)	Distribution Ratio (D)	Diluent	Reference
TBP	U(VI)	4	~10.5	FS-13	<a href="#">[1]</a>
TBP	Pu(IV)	4	~12	FS-13	<a href="#">[1]</a>
DEHBA	U(VI)	4	>1	FS-13	<a href="#">[1]</a>
DEHBA	Pu(IV)	4	>1	FS-13	<a href="#">[1]</a>
TBP	Pu(III)	1-5	Decreases with U loading	n-dodecane	<a href="#">[6]</a>
DHOA	UO <sub>2</sub> <sup>2+</sup>	-	Log $\beta_1$ = 3.58, Log $\beta_2$ = 6.54	Ionic Liquid	<a href="#">[7]</a>
TBP	UO <sub>2</sub> <sup>2+</sup>	-	Log $\beta_1$ = 3.42, Log $\beta_2$ = 6.38	Ionic Liquid	<a href="#">[7]</a>

Note: Direct comparison of D values can be challenging due to variations in experimental conditions such as diluent type and aqueous phase composition.  $\beta$  represents the formation constant of the metal-extractant complex.

N,N-di-(2-ethylhexyl)butyramide (DEHBA) has been investigated as a substitute for TBP.[1] Studies show that while TBP exhibits slightly higher distribution ratios for both Uranium and Plutonium in the CHALMEX process, DEHBA's performance is comparable.[1] Another alternative, N,N-dihexyloctanamide (DHOA), has been identified as a promising replacement for TBP in the reprocessing of irradiated uranium-based fuels.[8] In an ionic liquid medium, DHOA shows slightly stronger complexation with uranyl ions compared to TBP.[7]

## Third Phase Formation

A significant operational challenge with TBP is the formation of a third, heavy organic phase at high metal and acid concentrations, which can disrupt the extraction process.[3][4][5] Alternative extractants are often designed to mitigate this issue. Tri-iso-amyl phosphate (TiAP), a higher, branched homologue of TBP, demonstrates a lesser tendency towards third phase formation when extracting tetravalent actinides like thorium.[3]

Extractant	Metal Ion	Conditions	Observation	Reference
TBP	Th(IV)	High Loading	Third phase formation observed	[3]
TiAP	Th(IV)	High Loading	Lesser tendency for third phase formation	[3]
TBP	Pu(IV)	High Loading in HPT	Better resistance to third phase than in dodecane	[5]

## Chemical and Radiolytic Stability

The harsh chemical (highly acidic) and radiation environment of spent nuclear fuel reprocessing can lead to the degradation of the extractant. The degradation products of TBP, primarily dibutyl phosphate (DBP) and monobutyl phosphate (MBP), can form stable

complexes with actinides, hindering their stripping from the organic phase and leading to process complications.[9][10] N,N-dialkyl amides are considered advantageous in this regard as their degradation products are less problematic.[1]

## Experimental Protocols

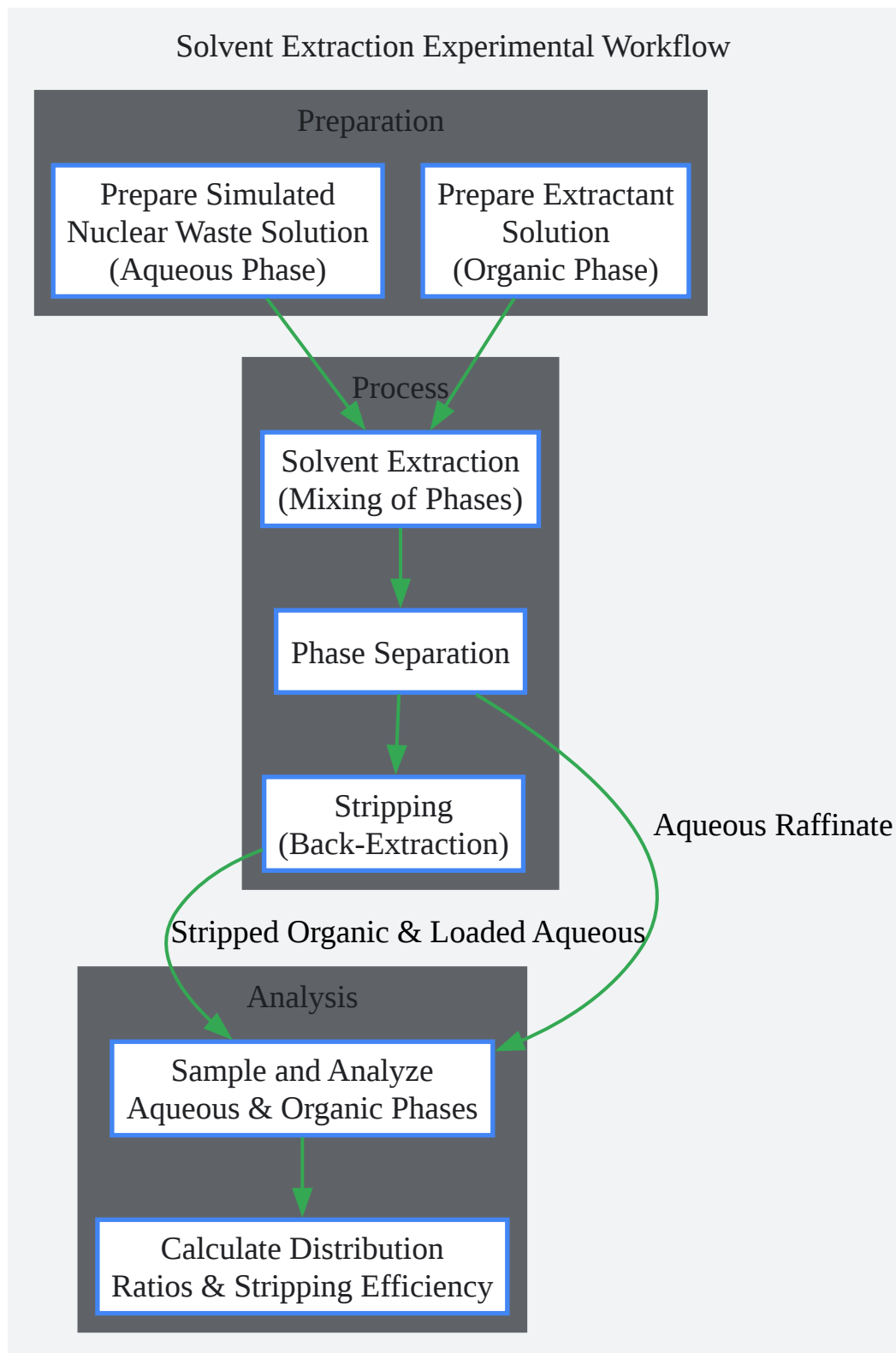
A generalized experimental workflow for evaluating the performance of an extractant in simulated nuclear waste solutions is outlined below. The specific parameters can be adapted based on the research objectives.

### General Solvent Extraction Procedure

- **Preparation of Simulated Waste Solution:** A synthetic aqueous solution is prepared to mimic the composition of dissolved spent nuclear fuel. This typically includes uranium, plutonium, and key fission products (e.g., Eu, Am) in a nitric acid matrix of a specific concentration (e.g., 3-4 M  $\text{HNO}_3$ ).
- **Preparation of Organic Phase:** The extractant (e.g., 30% TBP) is dissolved in a suitable organic diluent, such as n-dodecane or kerosene.
- **Extraction:** Equal volumes of the aqueous and organic phases are mixed vigorously in a separatory funnel for a set contact time (e.g., 30 minutes) to allow for the transfer of metal ions.
- **Phase Separation:** The mixture is allowed to settle, and the aqueous and organic phases are separated.
- **Stripping:** The loaded organic phase is then contacted with a stripping agent (e.g., dilute nitric acid or a complexing agent) to recover the extracted actinides back into an aqueous phase.
- **Analysis:** The concentrations of the metal ions in all aqueous and organic phases (before and after extraction and stripping) are determined using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or radiometric methods. The distribution ratios and stripping efficiencies are then calculated.

## Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a solvent extraction experiment.

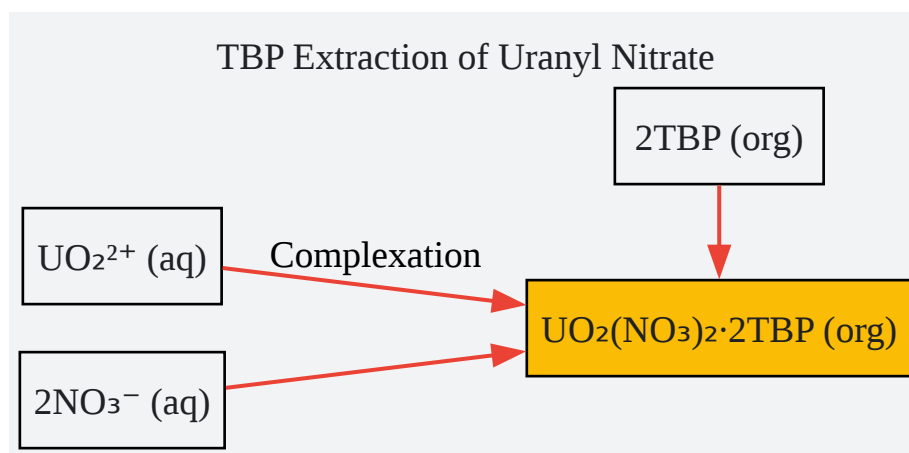


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Caption: A flowchart illustrating the key steps in a typical solvent extraction experiment.

## Signaling Pathway of TBP Extraction

The extraction of metal ions by TBP is a complex process involving the formation of a neutral metal-TBP complex that is soluble in the organic diluent. The general mechanism for the extraction of a uranyl ion is as follows:



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Caption: The complexation reaction for the extraction of uranyl nitrate by TBP.

## Conclusion

**Tributyl phosphate** remains a vital component in nuclear fuel reprocessing due to its proven effectiveness and well-understood chemistry. However, the pursuit of enhanced safety and efficiency in the nuclear fuel cycle continues to drive research into alternative extractants. N,N-dialkyl amides and modified organophosphorus compounds like TiAP show promise in addressing some of TBP's limitations, particularly concerning third phase formation and the nature of degradation products. Further benchmark studies under identical experimental conditions are crucial for a definitive comparison and to pave the way for the potential implementation of these next-generation extractants in future reprocessing flowsheets.

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